molecular formula C22H17Cl2N3S B15009898 4-benzyl-3-[(2,5-dichlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole

4-benzyl-3-[(2,5-dichlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole

Cat. No.: B15009898
M. Wt: 426.4 g/mol
InChI Key: AEDSMPCPNSCUGL-UHFFFAOYSA-N
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Description

4-BENZYL-3-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes benzyl, dichlorophenyl, and phenyl groups attached to the triazole ring

Preparation Methods

The synthesis of 4-BENZYL-3-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent reactions to introduce the benzyl, dichlorophenyl, and phenyl groups. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BENZYL-3-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the type of organism or cell being studied .

Comparison with Similar Compounds

Similar compounds to 4-BENZYL-3-{[(2,5-DICHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE include other triazole derivatives such as:

Properties

Molecular Formula

C22H17Cl2N3S

Molecular Weight

426.4 g/mol

IUPAC Name

4-benzyl-3-[(2,5-dichlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H17Cl2N3S/c23-19-11-12-20(24)18(13-19)15-28-22-26-25-21(17-9-5-2-6-10-17)27(22)14-16-7-3-1-4-8-16/h1-13H,14-15H2

InChI Key

AEDSMPCPNSCUGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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